3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves multiple steps. One efficient method to prepare enantiomerically pure bicyclo[3.2.1]octane derivatives is via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method can be followed by interrupted Nazarov cyclization to afford diastereomerically pure compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield highly oxidized bicyclo[3.2.1]octane derivatives, while reduction could produce less oxidized forms of the compound.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for creating new materials.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a diagnostic reagent for detecting beta-lactamases, enzymes that confer antibiotic resistance in bacteria . The compound binds to these enzymes, allowing for their detection and study.
Comparison with Similar Compounds
Similar Compounds
1,6-Diazabicyclo[3.2.1]octane-2-carboxamide: This compound shares a similar bicyclic structure and is used as a diagnostic reagent.
Trans-fused bicyclo[3.3.0]octane derivatives: These compounds have a similar ring system and are used in the synthesis of natural products.
Uniqueness
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific functional groups and the combination of a bicyclic structure with an ethoxyphenyl group. This uniqueness allows it to interact with specific molecular targets and be used in various scientific applications.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-2-27-17-6-4-3-5-16(17)21-20(26)22-13-7-8-14(22)12-15(11-13)23-18(24)9-10-19(23)25/h3-6,13-15H,2,7-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVILBNLJLIFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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